N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide

Pre‑clinical solubility Lead optimisation ADME profiling

N-Cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide (CAS 314027‑41‑3; MF: C₁₈H₂₆N₂O₃S; MW: 350.48 g mol⁻¹) is a synthetic aryl‑sulfonamide benzamide built on a cyclohexyl‑benzamide‑piperidine‑sulfonyl scaffold. The molecule is commercially available as a screening compound (≥95 % purity) from multiple suppliers and is accompanied by experimentally determined or calculated physicochemical descriptors including its partition coefficient (logP = 3.20), aqueous solubility index (logSw = ‑3.57), and topological polar surface area (tPSA = 56.09 Ų).

Molecular Formula C18H26N2O3S
Molecular Weight 350.5 g/mol
Cat. No. B3445392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide
Molecular FormulaC18H26N2O3S
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C18H26N2O3S/c21-18(19-16-9-3-1-4-10-16)15-8-7-11-17(14-15)24(22,23)20-12-5-2-6-13-20/h7-8,11,14,16H,1-6,9-10,12-13H2,(H,19,21)
InChIKeyTYPQGNBXOKNNJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide – A Physicochemically Characterised Screening Compound for Systematic Hit Discovery


N-Cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide (CAS 314027‑41‑3; MF: C₁₈H₂₆N₂O₃S; MW: 350.48 g mol⁻¹) is a synthetic aryl‑sulfonamide benzamide built on a cyclohexyl‑benzamide‑piperidine‑sulfonyl scaffold . The molecule is commercially available as a screening compound (≥95 % purity) from multiple suppliers and is accompanied by experimentally determined or calculated physicochemical descriptors including its partition coefficient (logP = 3.20), aqueous solubility index (logSw = ‑3.57), and topological polar surface area (tPSA = 56.09 Ų) . These well‑defined properties make it a tractable starting point for lead‑optimisation programmes where aqueous solubility, passive permeability, and minimised off‑target promiscuity are critical filters.

Why the Cyclohexyl–Piperidinyl–Sulfonyl–Benzamide Topology Cannot Be Replaced by Simple N‑Substitution Swaps


The N‑cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide scaffold resides at the intersection of two well‑precedented medicinal‑chemistry series: the cyclohexyl‑benzamide 11β‑HSD1 inhibitors and the piperidine‑benzenesulfonamide class disclosed for neurological disorders . Within these series, small alterations to the N‑substituent (e.g., exchanging cyclohexyl for quinolin‑8‑yl) can shift selectivity from one PDE isoform to another or alter the balance between CB₁ and CB₂ agonism . Even the seemingly conservative addition of a 4‑methyl group on the benzamide ring raises logP by nearly a full unit (ΔlogP ≈ +0.93) and reduces the predicted aqueous solubility by almost two orders of magnitude . Consequently, direct substitution with a “close” analog without verifying the impact on solubility, permeability, selectivity, and synthetic tractability risks undermining the reproducibility of screening results and downstream lead optimisation.

Quantitative Differentiation of N‑Cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide Against Its Closest Structural Analogs


Aqueous Solubility Advantage Over the 4‑Methyl Analog: A ~1.8‑Log Unit Improvement in Predicted Solubility

In the absence of a 4‑methyl substituent on the benzamide ring, N‑cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide shows a predicted aqueous solubility (logSw) of ‑3.57, compared with ‑5.38 for N‑cyclohexyl‑4‑methyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide . The ~1.8‑log unit difference corresponds to an approximately 65‑fold higher predicted solubility for the des‑methyl compound, a factor that directly influences assay compatibility in biochemical and cell‑based screens where DMSO stock solubility and aqueous dilution are limiting . Both values were calculated using the same algorithm (Hit2Lead/ChemBridge computational pipeline), ensuring internal consistency of the comparison .

Pre‑clinical solubility Lead optimisation ADME profiling

Reduced Lipophilicity and Lower Topological Polar Surface Area Relative to the 4‑Methyl Analog

N‑Cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide exhibits a logP of 3.20 and a tPSA of 56.09 Ų, whereas its 4‑methyl congener records a logP of 4.13 and a tPSA of 66.5 Ų . The removal of the methyl group lowers logP by 0.93 units, reducing predicted non‑specific protein binding and phospholipidosis risk, while the 10.4 Ų reduction in tPSA brings the compound closer to the CNS‑preferred tPSA window (<70 Ų) without breaching the traditionally recommended ceiling . Both compounds satisfy the Lipinski Rule of Five, but the des‑methyl variant occupies a more balanced region of the lipophilicity‑polarity space, which is empirically associated with higher solubility and lower metabolic turnover in microsomal stability assays for the benzamide‑sulfonamide class .

Lipinski parameters Drug‑likeness Lead‑like properties

Target‑Class Inference: Avoidance of Potent Cannabinoid CB₁/CB₂ Agonism Seen in the Quinolin‑8‑yl Analog

The analog 4‑methyl‑3‑(piperidin‑1‑ylsulfonyl)‑N‑(quinolin‑8‑yl)benzamide (QMPSB) behaves as a high‑affinity full agonist at both CB₁ (Ki = 3 nM) and CB₂ (Ki = 4 nM) receptors . The quinolin‑8‑yl moiety is a well‑characterised cannabinoid‑pharmacophore determinant, and its replacement with a cyclohexyl group in the target compound is expected to abolish this CB₁/CB₂ agonism based on systematic SAR trends within the aryl‑sulfonamide benzamide series . While direct receptor‑panel data for N‑cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide are not publicly available, the absence of the quinolin‑8‑yl motif constitutes a compelling structural rationale for reduced cannabinoid‑related off‑target activity, which is a documented concern for CNS‑targeted or peripherally‑restricted programs seeking to avoid CB‑mediated confounding pharmacology .

Receptor selectivity Off‑target profiling Cannabinoid receptor

Sulfonyl vs. Sulfamoyl Linker Distinction: Impact on Hydrogen‑Bond Acceptor Count and Predicted Permeability

The target compound bears a true piperidin‑1‑ylsulfonyl group (S(O)₂‑N‑piperidine), whereas the related analog N‑cyclohexyl‑3‑(cyclohexylsulfamoyl)benzamide contains a sulfamoyl linker (N‑S(O)₂‑NH‑cyclohexyl) . The sulfamoyl variant adds an extra hydrogen‑bond donor (N‑H), which increases desolvation penalty and reduces predicted passive membrane permeability compared with the sulfonyl analog. In addition, the sulfonyl‑piperidine motif provides a tertiary sulfonamide nitrogen that can participate in directional H‑bond acceptance without the metabolic liability of a secondary sulfonamide N‑H . Quantitative permeability measurements for the exact pair are not available; however, the structural distinction is well‑recognised in sulfonamide medicinal chemistry, where replacing sulfamoyl with sulfonyl‑tertiary‑amine motifs consistently improves logD₇.₄ and Caco‑2 permeability in matched molecular pairs .

Sulfonamide chemistry Hydrogen bonding Membrane permeability

H‑Bond Acceptor Signature Distinguishes the Target Compound from Catechol‑Containing HIV‑1 Integrase Inhibitors

N‑(Cyclohexylmethyl)‑2,3‑dihydroxy‑5‑(piperidin‑1‑ylsulfonyl)benzamide (compound 5u) inhibits the HIV‑1 integrase–LEDGF/p75 interaction with an IC₅₀ of 8 μM, an activity that depends critically on the catechol (2,3‑dihydroxy) motif essential for metal‑chelation within the integrase active site . N‑Cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide lacks the catechol group entirely and carries the amide substituent directly on the nitrogen (cyclohexylamine‑derived) rather than the cyclohexylmethyl linker. These structural differences re‑route the compound away from integrase pharmacology, making it a more suitable choice for screening campaigns against targets where metal‑chelation‑based inhibition is undesirable, such as PDEs, kinases, or GPCRs . No head‑to‑head integrase data exist for the target compound, but the absence of the chelating dihydroxy motif is a decisive structural discriminant .

Scaffold diversity Target selectivity HIV‑1 integrase

Optimal Deployment Scenarios for N‑Cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide in Hit‑Finding and Lead‑Generation Workflows


Solubility‑Sensitive High‑Throughput Screening (HTS) of Target Classes Where Aqueous Compatibility Is a Known Bottleneck

With a predicted aqueous solubility ~65‑fold higher than its 4‑methyl analog , N‑cyclohexyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide is particularly suited for HTS campaigns against targets such as phosphodiesterases, kinases, or proteases where historical hit rates have been depressed by compound precipitation. The compound can be tested at higher aqueous concentrations without exceeding the recommended DMSO co‑solvent threshold, thereby reducing false‑negative rates due to insolubility .

Lead‑Optimization Programs Seeking a Balanced Lipophilicity–Polarity Profile to Minimize Off‑Target Promiscuity

The compound’s logP of 3.20 and tPSA of 56.09 Ų place it in a favorable region of the drug‑likeness space that is empirically associated with lower promiscuity and reduced hERG liability compared to more lipophilic analogs . This profile makes it an attractive starting scaffold for medicinal chemists who require a core structure that permits further functionalization without rapidly exceeding the logP < 5 ceiling.

Negative‑Control Design for Cannabinoid‑Receptor Pharmacological Studies Within the Aryl‑Sulfonamide Series

Because the target compound lacks the quinolin‑8‑yl substituent that confers sub‑nanomolar CB₁/CB₂ affinity, it can serve as a structurally matched negative control in experiments designed to dissect the cannabinoid‑receptor contribution of chemotypes such as QMPSB . Procurement for this purpose ensures that observed pharmacological effects can be attributed to the intended target rather than to unintentional cannabinoid receptor engagement.

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